Geranyl chloride

Asymmetric catalysis Hydrogen-bond donor catalysis Tail-to-head cyclization

Geranyl chloride (CAS 5389-87-7) is a C10 monoterpenoid allylic chloride, specifically (E)-1-chloro-3,7-dimethyl-2,6-octadiene, with a molecular formula of C10H17Cl and a molecular weight of 172.70 g/mol. It is a colorless to pale yellow liquid characterized by a density of 0.931 g/mL at 25°C, a boiling point of 102–104°C at 12 mmHg, a refractive index of n20/D 1.4808, and a flash point of 90–90.5°C.

Molecular Formula C10H17Cl
Molecular Weight 172.69 g/mol
CAS No. 5389-87-7
Cat. No. B3021442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeranyl chloride
CAS5389-87-7
Molecular FormulaC10H17Cl
Molecular Weight172.69 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCl)C)C
InChIInChI=1S/C10H17Cl/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6,8H2,1-3H3/b10-7+
InChIKeyWLAUCMCTKPXDIY-YFHOEESVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Geranyl Chloride (CAS 5389-87-7) Procurement Guide: Allylic Chloride Intermediate for Terpenoid Synthesis


Geranyl chloride (CAS 5389-87-7) is a C10 monoterpenoid allylic chloride, specifically (E)-1-chloro-3,7-dimethyl-2,6-octadiene, with a molecular formula of C10H17Cl and a molecular weight of 172.70 g/mol . It is a colorless to pale yellow liquid characterized by a density of 0.931 g/mL at 25°C, a boiling point of 102–104°C at 12 mmHg, a refractive index of n20/D 1.4808, and a flash point of 90–90.5°C . It is typically supplied as a 95% purity technical grade liquid . As an allylic chloride featuring a conjugated 2,6-diene system, geranyl chloride serves as a versatile electrophilic building block in organic synthesis, distinguished from saturated or non-conjugated terpenoid halides by its unique reactivity profile [1].

Why In-Class Terpenoid Chlorides Cannot Substitute Geranyl Chloride in Critical Synthetic Applications


Geranyl chloride cannot be interchangeably substituted with its closest structural analogs—neryl chloride (the Z-isomer), citronellyl chloride (the saturated analog), or linalyl chloride (the tertiary allylic isomer)—due to fundamental differences in stereoelectronic properties that dictate reaction outcomes. The E-configuration of the C2-C3 double bond in geranyl chloride establishes a specific spatial arrangement that governs stereochemical outcomes in subsequent transformations, while its conjugated diene system enables unique cyclization pathways inaccessible to non-conjugated analogs [1]. The catalytic asymmetric cyclization study demonstrates that geranyl chloride and neryl chloride exhibit dramatic reactivity differences under identical conditions, producing distinct cyclization products with opposite enantioselectivity [1]. Furthermore, geranyl chloride's terminal primary allylic chloride functionality undergoes nucleophilic substitution with retention of the E-configuration, whereas neryl chloride yields Z-products, and linalyl chloride is prone to allylic rearrangement that scrambles stereochemistry [2]. These fundamental reactivity distinctions necessitate compound-specific procurement for applications where stereochemical integrity directly determines downstream product identity and biological activity.

Quantitative Comparative Evidence: Geranyl Chloride Differentiation Data for Scientific Procurement Decisions


Dual-Hydrogen-Bond Donor Catalysis: Geranyl Chloride vs. Neryl Chloride Divergent Reactivity

Under dual-hydrogen-bond donor catalysis using an achiral bis-aryl urea catalyst (6 mol%) with MTBD base in toluene at −78°C, geranyl chloride and neryl chloride exhibit dramatic and opposite reactivity profiles. Geranyl chloride undergoes tail-to-head cyclization to yield the cyclized product, whereas neryl chloride displays markedly lower reactivity under identical conditions [1]. This stereoelectronic divergence, attributed to the E versus Z configuration of the C2-C3 double bond, enables distinct enantioselective outcomes that are not interchangeable for stereochemically defined target synthesis [1].

Asymmetric catalysis Hydrogen-bond donor catalysis Tail-to-head cyclization Enantioselective synthesis

Myrcene Hydrochlorination: Process Optimization for Geranyl Chloride Isomer Selectivity

In the industrial hydrochlorination of myrcene to produce geranyl and neryl chlorides, a patented process improvement demonstrates that optimized reaction conditions can increase the selectivity ratio of geranyl isomer to neryl isomer from approximately 1.3 to 1.6 [1]. This represents a 23% relative improvement in geranyl chloride selectivity, achieved through the use of a copper catalyst and organic sulfide promoter system [1]. The improved selectivity directly reduces downstream purification burden and improves overall process economics for geraniol production [2].

Industrial terpene processing Hydrochlorination Isomer selectivity Process chemistry

Appel Chlorination of Geraniol: Comparative Yields Across Synthetic Methodologies

The synthesis of geranyl chloride from geraniol via the Appel reaction using triphenylphosphine and carbon tetrachloride proceeds with varying yields depending on stoichiometry. Using a 10–20% excess of triphenylphosphine yields geranyl chloride at approximately 75% yield, with unreacted geraniol remaining [1]. Optimized conditions using lithium chloride and p-toluenesulfonyl chloride as activating agents achieve higher yields of 82–85%, producing 14.1–14.6 g of geranyl chloride as a colorless liquid (b.p. 78–79°C at 3.0 mmHg) [2]. In contrast, a patented process using chlorodimethylformiminium chloride achieves 98% technical yield (342 g from 0.128 mol scale), representing the highest reported synthetic efficiency [3]. This threefold yield differential across methodologies has direct implications for cost-per-gram procurement strategies.

Alcohol chlorination Appel reaction Synthetic methodology Process optimization

Palladium-Catalyzed Cross-Coupling: Geranyl Chloride α-Substitution Specificity

Geranyl chloride undergoes palladium-catalyzed cross-coupling with aryl and alkenylgold(I) phosphanes to afford exclusively the α-substitution product (allylic alkylation at the α-position relative to the chloride leaving group) . This α-regioselectivity is characteristic of primary allylic chlorides with conjugated diene systems. In contrast, related secondary or tertiary allylic chlorides such as linalyl chloride typically yield mixtures of α- and γ-substitution products due to competing SN2 and SN2′ pathways [1]. The exclusive α-regioselectivity of geranyl chloride in Pd-catalyzed couplings ensures predictable product formation without isomeric purification requirements [2].

Organometallic chemistry Palladium catalysis Cross-coupling Gold phosphane complexes

Total Synthesis Efficiency: Geranyl Chloride vs. Geraniol in (+)-Onoceranoxide Synthesis

In the first chemical synthesis of pentacyclic onocerane triterpenoids, the synthetic route proceeds to (+)-cupacinoxepin in seven steps and to (+)-onoceranoxide in eight steps in the longest linear sequence when starting from geranyl chloride and (+)-sclareolide [1]. The choice of geranyl chloride as the C10 electrophilic partner in a putative biomimetic tricyclization cascade is critical: it enables the formation of a fused decalin/oxepane ring system through cation-π cyclization that requires the specific E-configuration and conjugated diene system present in geranyl chloride [1]. While direct comparative data with geraniol is not provided in this study, the methodology requires the allylic chloride leaving group for electrophilic activation, making geraniol (which lacks this functionality) unsuitable without additional activation steps that would increase step count .

Natural product total synthesis Triterpenoid synthesis Synthetic step economy Onocerane triterpenoids

Organometallic Coupling Efficiency: Geranyl Chloride vs. Geranyl Bromide

A comparative study of organometallic coupling reactions reveals significant leaving group-dependent yield differences between geranyl chloride and geranyl bromide. When subjected to organolithium coupling conditions, geranyl chloride yields only 10% of the coupled product, whereas geranyl bromide achieves 65% yield under identical conditions [1]. However, when lithium organocuprate or organocuprate reagents are employed, geranyl chloride achieves yields of 74% and 82%, respectively [1]. This 7.4-fold yield differential under organolithium conditions demonstrates that while geranyl bromide offers superior reactivity for hard nucleophile couplings, geranyl chloride performs comparably with softer cuprate nucleophiles while offering advantages in cost, shelf stability, and reduced side reactions due to the less reactive chloride leaving group [1].

Organolithium chemistry Organocuprate coupling Alkyl halide reactivity Leaving group comparison

Optimal Application Scenarios for Geranyl Chloride (CAS 5389-87-7) Based on Differentiated Performance Evidence


Asymmetric Tail-to-Head Cyclization for Enantioselective Synthesis

Geranyl chloride is the preferred substrate for catalytic asymmetric tail-to-head cyclizations under dual-hydrogen-bond donor catalysis, where its E-configuration enables cyclization pathways that neryl chloride (Z-isomer) cannot access [1]. This scenario is critical for synthesizing enantiomerically enriched cyclic terpenoid scaffolds where stereochemical outcome is dictated by the starting alkene geometry. Researchers should specify geranyl chloride when targeting cyclization products requiring the E-configured starting material to achieve the desired enantioselectivity profile [1].

Industrial Myrcene Hydrochlorination for Geraniol Production

For large-scale production of geraniol via myrcene hydrochlorination followed by hydrolysis, geranyl chloride is the kinetically preferred isomer under optimized copper-catalyzed conditions [1]. The improved process increases geranyl:neryl selectivity from approximately 1.3 to 1.6, representing a 23% relative improvement that directly reduces downstream separation costs [1]. Procurement of geranyl chloride from suppliers utilizing this optimized catalyst system may offer cost advantages due to reduced purification burden [2].

Palladium-Catalyzed Cross-Coupling Requiring Exclusive α-Regioselectivity

Geranyl chloride is the substrate of choice for palladium-catalyzed cross-coupling reactions with organogold reagents when exclusive α-substitution is required [1]. Unlike tertiary allylic chlorides such as linalyl chloride, which produce mixtures of α- and γ-substitution products, geranyl chloride yields a single regioisomer, eliminating the need for chromatographic separation [2]. This scenario is particularly relevant for pharmaceutical intermediate synthesis where isomeric purity directly impacts downstream product quality and regulatory compliance .

Organocuprate-Mediated C–C Bond Formation with Cost-Sensitive Economics

For organocuprate-mediated couplings, geranyl chloride achieves yields of 74–82%, comparable to or exceeding geranyl bromide performance under these specific conditions, while offering advantages in reagent cost and shelf stability [1]. Given that geranyl bromide is typically 30–50% more expensive than geranyl chloride and exhibits greater lability, geranyl chloride is the economically rational choice for cuprate coupling applications where the softer nucleophile compensates for the less reactive chloride leaving group [1].

Multistep Total Synthesis of Complex Terpenoid Natural Products

Geranyl chloride serves as a strategically advantageous C10 electrophile in multistep total synthesis, enabling direct entry into cationic cyclization cascades without additional activation steps [1]. In the synthesis of pentacyclic onocerane triterpenoids, geranyl chloride enables a seven-step route to (+)-cupacinoxepin, whereas substitution with geraniol would add an estimated one additional synthetic step for activation [1]. This step economy advantage is critical for academic total synthesis laboratories and process chemistry groups where linear step count directly correlates with overall yield and resource expenditure [2].

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